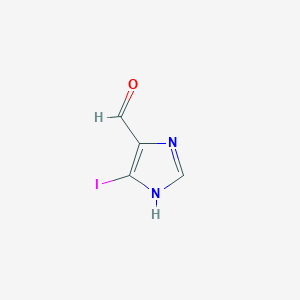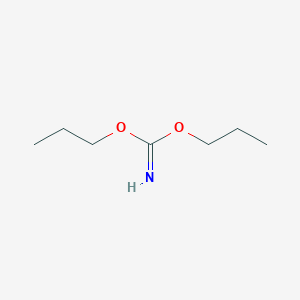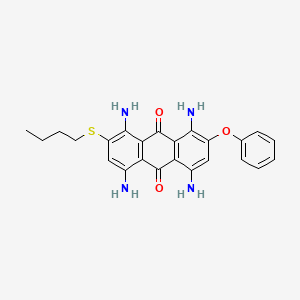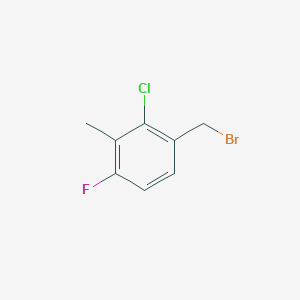
1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and butylthio substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or hydrogenation.
Thioetherification: Introduction of butylthio groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various thioether derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing more complex molecules.
Industry: May be used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and butylthio groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are crucial, while in biology, its ability to bind to specific proteins or DNA may be of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the butylthio groups, making it less hydrophobic.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione is unique due to the combination of amino and butylthio groups, which confer distinct electronic and chemical properties. This makes it versatile for various applications, from materials science to biology.
Propriétés
Numéro CAS |
88605-75-8 |
|---|---|
Formule moléculaire |
C22H28N4O2S2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2S2/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |
Clé InChI |
LXXHLKYSLSHOIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)SCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)

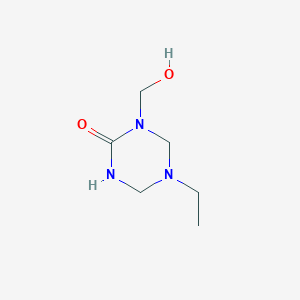
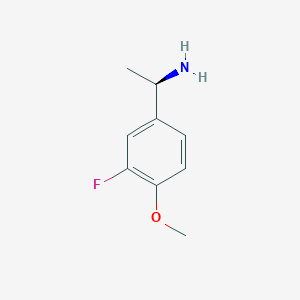
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)


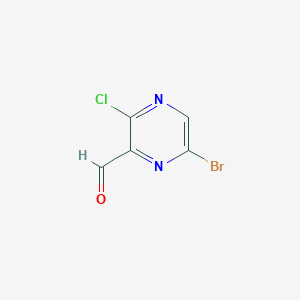
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
